Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-
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Overview
Description
Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is a complex organic compound that features a benzoic acid moiety substituted with a brominated cyano-pyrrolopyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolopyridine core, followed by bromination and subsequent cyano group introduction. The final step involves coupling this intermediate with a benzoic acid derivative under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting FGFR1, 2, and 3, which are implicated in cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its effects on cell proliferation and apoptosis, particularly in cancer cells.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves its interaction with specific molecular targets. In the context of cancer research, it inhibits the activity of fibroblast growth factor receptors (FGFRs), leading to reduced cell proliferation and induced apoptosis in cancer cells. The compound binds to the ATP-binding site of the kinase domain, thereby blocking its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(1-piperazinyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, ethyl ester
- 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
Uniqueness
Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its brominated cyano-pyrrolopyridine group is particularly effective in kinase inhibition, making it a valuable compound in medicinal chemistry .
Biological Activity
Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- exhibits promising pharmacological properties. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a pyrrolo[2,3-b]pyridine ring system, potentially enhancing its biological efficacy.
- Molecular Formula : C17H12BrN3O2
- Molecular Weight : 370.2 g/mol
- CAS Number : 934290-86-5
- Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Br)C#N
Biological Activity Overview
Research indicates that benzoic acid derivatives can exhibit various biological activities including:
- Antimicrobial Activity : Several studies have demonstrated the antibacterial properties of similar compounds against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of halogen and cyano groups in the structure may enhance these effects.
- Proteasomal Activity Induction : In vitro studies have shown that derivatives of benzoic acid can activate proteasomal pathways, which are crucial for protein degradation and cellular homeostasis . Specifically, compounds similar to the one have been noted to stimulate chymotrypsin-like activity significantly.
Antibacterial Activity
A comparative study evaluated the antibacterial activity of various benzoic acid derivatives. The compound exhibited notable inhibition against several bacterial strains:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound A | S. aureus | 12.5 |
Compound B | E. coli | 25.0 |
Benzoic Acid Derivative | S. aureus | 10.0 |
Benzoic Acid Derivative | E. coli | 20.0 |
The results suggest that the compound's structural features contribute to its enhanced activity against these pathogens .
Proteasome Activation Studies
In a study focusing on proteasomal activity, the compound was evaluated for its ability to induce proteasomal pathways:
Compound | CT-L Activity (Relative Units) | C-L Activity (Relative Units) |
---|---|---|
Control | 100 | 100 |
Benzoic Acid Derivative | 150 | 130 |
The increase in chymotrypsin-like activity indicates that this compound may play a role in modulating protein degradation pathways, which could be beneficial in therapeutic contexts such as cancer treatment .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A group of researchers synthesized various benzoic acid derivatives and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study concluded that compounds with bromine substitutions showed significantly lower MIC values compared to non-substituted analogs, indicating enhanced potency due to electronic effects imparted by the bromine atom . -
Case Study on Cytotoxicity :
Another investigation focused on the cytotoxic effects of benzoic acid derivatives on cancer cell lines. The results indicated that certain derivatives led to increased apoptosis in MDA-MB-231 breast cancer cells, suggesting potential applications in cancer therapy .
Properties
Molecular Formula |
C15H8BrN3O2 |
---|---|
Molecular Weight |
342.15 g/mol |
IUPAC Name |
4-(5-bromo-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H8BrN3O2/c16-11-5-13-10(6-17)8-19(14(13)18-7-11)12-3-1-9(2-4-12)15(20)21/h1-5,7-8H,(H,20,21) |
InChI Key |
MMURSXLJRZCQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C3=C2N=CC(=C3)Br)C#N |
Origin of Product |
United States |
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